molecular formula C16H19F3N2O B4878183 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4878183
M. Wt: 312.33 g/mol
InChI Key: OQHCTKYUVRRBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTTP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of drug discovery. CTTP is a piperazine derivative that has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its antipsychotic and anxiolytic effects. 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is its ability to act as a selective dopamine D2 receptor antagonist. This makes it a potentially useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is its relatively low potency compared to other dopamine D2 receptor antagonists.

Future Directions

There are several future directions for the study of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more potent analogs of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine that can be used as drug candidates. Another area of interest is the investigation of the potential use of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine as a PET imaging agent for the detection of dopamine receptors in the brain. Additionally, the role of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine in the regulation of the immune system and its potential use as an anti-inflammatory agent warrants further investigation.

Scientific Research Applications

1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential use as a drug candidate. It has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties. 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been investigated as a potential treatment for schizophrenia, anxiety disorders, and inflammatory diseases. It has also been studied for its potential use as a PET imaging agent for the detection of dopamine receptors in the brain.

properties

IUPAC Name

(2-methylcyclopropyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O/c1-11-9-14(11)15(22)21-7-5-20(6-8-21)13-4-2-3-12(10-13)16(17,18)19/h2-4,10-11,14H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHCTKYUVRRBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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